Fructose 1-phosphate sodium

Description

Enzyme Kinetics and Regulation

In biochemical research, Fructose (B13574) 1-phosphate is instrumental in studying the kinetics and regulation of several key enzymes. It is the primary substrate for aldolase (B8822740) B, an enzyme predominantly found in the liver, kidney, and small intestine. biosynth.comaaronchem.com The cleavage of Fructose 1-phosphate by aldolase B into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde is a rate-limiting step in fructose metabolism. Current time information in Desha County, US. Researchers utilize Fructose 1-phosphate sodium to characterize aldolase B activity, determine its kinetic parameters (Km and Vmax), and investigate inhibitors or activators of this crucial reaction.

Furthermore, Fructose 1-phosphate acts as an important allosteric regulator. For instance, it can relieve the inhibition of glucokinase by its regulatory protein in the liver, thereby indirectly promoting glucose phosphorylation and metabolism. scbt.comsorachim.com It also functions as a signaling molecule in intestinal cells by inhibiting the pyruvate (B1213749) kinase isoform M2 (PKM2), which has implications for cell survival and nutrient uptake. scbt.com These regulatory roles make it an essential tool for dissecting complex metabolic control mechanisms.

Investigating Metabolic Disorders

The accumulation of Fructose 1-phosphate is a key indicator of hereditary fructose intolerance (HFI), a genetic disorder caused by a deficiency in the aldolase B enzyme. biosynth.comcymitquimica.com In individuals with HFI, ingestion of fructose leads to a buildup of Fructose 1-phosphate in liver and kidney tissues. glentham.comcymitquimica.com This accumulation has toxic effects, primarily through the sequestration of intracellular phosphate, which leads to a depletion of adenosine (B11128) triphosphate (ATP). Current time information in Desha County, US.aaronchem.com The resulting lack of cellular energy impairs critical processes like gluconeogenesis and glycogenolysis, leading to severe hypoglycemia. Current time information in Desha County, US.medchemexpress.comglentham.com

In academic research, this compound is used as a standard to develop and validate diagnostic assays for HFI. It is also employed in cellular and animal models to study the pathophysiology of the disease, helping to elucidate the precise molecular mechanisms of cellular damage and explore potential therapeutic strategies.

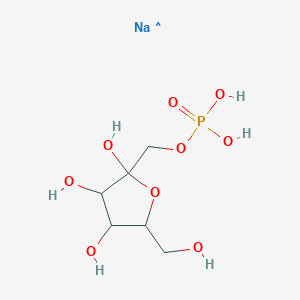

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H13NaO9P |

|---|---|

Molecular Weight |

283.13 g/mol |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13); |

InChI Key |

WUTTYKYHNBHVOM-UHFFFAOYSA-N |

SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na] |

Canonical SMILES |

C(C1C(C(C(O1)(COP(=O)(O)O)O)O)O)O.[Na] |

Origin of Product |

United States |

Biochemical Pathways and Metabolism of Fructose 1 Phosphate

Fructose (B13574) Phosphorylation and Fructose 1-Phosphate Formation

The initial and pivotal step in the metabolism of fructose is its phosphorylation to fructose 1-phosphate. This process is primarily carried out in the liver, with smaller contributions from the small intestinal mucosa and the proximal tubules of the kidneys. wikipedia.org

The Enzymatic Role of Fructokinases (Ketohexokinases)

There are two main isoforms of fructokinase, KHK-A and KHK-C, which arise from alternative splicing. mdpi.com KHK-C is the predominant isoform in the liver, intestine, and kidney and has a high affinity for fructose. mdpi.comnih.gov In contrast, KHK-A is more widely distributed but has a lower affinity for fructose. mdpi.comnih.gov The high activity of KHK-C in the liver ensures the rapid phosphorylation of fructose upon its arrival from the bloodstream. wikipedia.orgwikipedia.org Unlike the phosphorylation of glucose by hexokinase, the activity of fructokinase is not subject to feedback inhibition by its product, fructose 1-phosphate, or other downstream metabolites. medsci.orgtaylorandfrancis.com This lack of regulation allows for a rapid and uncontrolled flux of fructose into the metabolic pathways. nih.govimrpress.com

Table 1: Comparison of Fructokinase Isoforms

| Feature | Fructokinase C (KHK-C) | Fructokinase A (KHK-A) |

|---|---|---|

| Primary Location | Liver, Kidney, Intestine mdpi.comnih.gov | Ubiquitous mdpi.comnih.gov |

| Affinity for Fructose | High nih.gov | Low nih.gov |

| Metabolic Role | Primary enzyme for fructose metabolism nih.gov | Minor role in fructose metabolism mdpi.com |

Fructose 1-Phosphate's Impact on Adenosine (B11128) Triphosphate (ATP) and Intracellular Phosphate (B84403) Dynamics

The rapid and unregulated phosphorylation of fructose by fructokinase has significant consequences for cellular energy balance. The reaction consumes ATP, and because it proceeds so quickly, it can lead to a transient but substantial depletion of intracellular ATP levels. taylorandfrancis.comfrontiersin.orgnih.gov This ATP depletion is a hallmark of high fructose metabolism. frontiersin.org

Downstream Metabolism of Fructose 1-Phosphate

Once formed, fructose 1-phosphate is further metabolized, with its breakdown products entering central metabolic pathways.

Aldolase (B8822740) B-Mediated Cleavage to Dihydroxyacetone Phosphate and Glyceraldehyde

The next step in fructose metabolism is the cleavage of fructose 1-phosphate, a reaction catalyzed by the enzyme aldolase B. wikipedia.orgpicmonic.com Aldolase B, also known as fructose-bisphosphate aldolase B, is primarily found in the liver, kidney, and small intestine. wikipedia.orgmedlineplus.gov It cleaves the six-carbon fructose 1-phosphate molecule into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgwikipedia.orguniprot.org This reaction is reversible. wikipedia.org Aldolase B can also cleave fructose 1,6-bisphosphate, an intermediate in glycolysis, but it shows no preference between the two substrates. wikipedia.org

Entry of Metabolic Products into Glycolytic and Gluconeogenic Pathways

The products of aldolase B activity, DHAP and glyceraldehyde, are intermediates that can enter the central metabolic pathways of glycolysis and gluconeogenesis. wikipedia.orgpixorize.com

Dihydroxyacetone phosphate (DHAP) is a direct intermediate of glycolysis and can be readily isomerized to glyceraldehyde 3-phosphate by the enzyme triose phosphate isomerase. picmonic.compixorize.com

Glyceraldehyde must first be phosphorylated to glyceraldehyde 3-phosphate by the enzyme triose kinase, a reaction that consumes another molecule of ATP. wikipedia.orgpixorize.com

Once converted to glyceraldehyde 3-phosphate, these molecules can proceed through the remaining steps of glycolysis to produce pyruvate (B1213749), which can then enter the citric acid cycle for energy production or be used for fatty acid synthesis. wikipedia.orgnih.gov Alternatively, DHAP and glyceraldehyde 3-phosphate can be used in the gluconeogenic pathway to synthesize glucose, which can be stored as glycogen (B147801) or released into the bloodstream. wikipedia.orgtaylorandfrancis.comresearchgate.net

Table 2: Fates of Fructose 1-Phosphate Metabolites

| Metabolite | Subsequent Reaction | Enzyme | Pathway Entry Point |

|---|---|---|---|

| Dihydroxyacetone Phosphate (DHAP) | Isomerization to Glyceraldehyde 3-phosphate | Triose phosphate isomerase picmonic.compixorize.com | Glycolysis/Gluconeogenesis wikipedia.orgpixorize.com |

| Glyceraldehyde | Phosphorylation to Glyceraldehyde 3-phosphate | Triose kinase wikipedia.orgpixorize.com | Glycolysis/Gluconeogenesis wikipedia.orgpixorize.com |

Unique Aspects of Fructose 1-Phosphate Metabolism Compared to Glycolysis

The metabolism of fructose via the fructose 1-phosphate pathway has several distinct features that differentiate it from the metabolism of glucose through glycolysis.

A primary distinction lies in the regulatory control. Glycolysis is tightly regulated, most notably at the step catalyzed by phosphofructokinase-1 (PFK-1), which is subject to allosteric inhibition by ATP and citrate. medsci.orggssiweb.org This feedback mechanism ensures that glucose breakdown is matched to the cell's energy needs. In contrast, fructose metabolism bypasses this key regulatory checkpoint. nih.govresearchgate.netnih.gov The cleavage of fructose 1-phosphate by aldolase B produces triose phosphates that enter glycolysis downstream of PFK-1. nih.gov This lack of a major rate-limiting step allows for a much more rapid and less regulated catabolism of fructose compared to glucose. nih.govimrpress.com

This rapid, unregulated flux of fructose metabolites can lead to a significant increase in the substrates available for various metabolic processes, including lipogenesis (the synthesis of fatty acids and triglycerides). nih.govnih.gov Consequently, a larger proportion of fructose carbons can be directed towards fat synthesis in the liver compared to glucose. nih.gov Furthermore, the entry of fructose into cells is largely insulin-independent, unlike glucose uptake in many tissues. taylorandfrancis.comcocukmetabolizma.com

Table 3: Comparison of Fructose and Glucose Metabolism

| Feature | Fructose Metabolism (via Fructose 1-Phosphate) | Glucose Metabolism (Glycolysis) |

|---|---|---|

| Key Regulatory Enzyme | Bypasses Phosphofructokinase-1 (PFK-1) nih.govresearchgate.net | Phosphofructokinase-1 (PFK-1) medsci.orggssiweb.org |

| Rate of Metabolism | Rapid and less regulated nih.gov | Tightly regulated gssiweb.org |

| Insulin (B600854) Dependence for Uptake | Largely insulin-independent taylorandfrancis.comcocukmetabolizma.com | Insulin-dependent in many tissues |

| Impact on ATP | Can cause rapid depletion frontiersin.orgnih.gov | ATP levels are more stable |

| Primary Site | Primarily liver nih.gov | Occurs in most cells |

Enzymatic Interactions and Regulation by Fructose 1 Phosphate

Enzyme Substrates and Products Involving Fructose (B13574) 1-Phosphate

Fructose 1-phosphate serves as a crucial substrate for aldolase (B8822740) B, an enzyme that cleaves it into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde. wikipedia.org These products can then enter the glycolytic or gluconeogenic pathways. wikipedia.org Glyceraldehyde is subsequently phosphorylated to glyceraldehyde 3-phosphate by triose kinase. wikipedia.org

In some metabolic contexts, fructose 1-phosphate can be converted to fructose 1,6-bisphosphate through the action of a specific fructose 1-phosphate kinase, which is distinct from the phosphofructokinase found in the main glycolytic pathway. britannica.com This conversion utilizes ATP and results in the formation of fructose 1,6-bisphosphate and ADP. britannica.com

The following table summarizes the key enzymatic reactions where fructose 1-phosphate acts as a substrate.

| Enzyme | Substrate(s) | Product(s) |

| Aldolase B | Fructose 1-phosphate | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde |

| Fructose 1-phosphate kinase | Fructose 1-phosphate, ATP | Fructose 1,6-bisphosphate, ADP |

Allosteric Regulation by Fructose 1-Phosphate

Fructose 1-phosphate also functions as an allosteric regulator, influencing the activity of several key enzymes in metabolic pathways.

Fructose 1-phosphate plays a crucial role in the regulation of glucokinase (hexokinase IV), an enzyme pivotal to glucose metabolism in the liver and pancreatic islets. nih.govnih.gov It relieves the inhibition of glucokinase imposed by the glucokinase regulatory protein (GKRP). nih.govnih.gov In the presence of fructose 1-phosphate, the inhibitory complex between glucokinase and GKRP dissociates, leading to increased glucokinase activity. nih.gov This mechanism allows for the stimulation of glucose phosphorylation in response to fructose intake. nih.gov Studies in isolated hepatocytes have shown that the addition of fructose leads to a concentration-dependent increase in fructose 1-phosphate, which in turn stimulates glucose phosphorylation. nih.gov This effect is also observed with sorbitol and, to a lesser extent, D-glyceraldehyde, both of which can lead to the formation of fructose 1-phosphate. nih.gov In pancreatic islets, fructose 1-phosphate has been shown to increase glucokinase activity by 20-30%. nih.gov

Fructose 1-phosphate acts as a physiological inhibitor of inorganic pyrophosphatase in Escherichia coli. nih.gov This inhibition is not competitive with the substrate but occurs through binding to a regulatory site on the enzyme. nih.gov The inhibition constant for the binding of fructose 1-phosphate to the enzyme-substrate complex is 1.1 mM. nih.gov This regulatory action is significant as pyrophosphate levels are critical for many cellular reactions. nih.gov

Transcriptional and Metabolic Regulation Mediated by Fructose 1-Phosphate

Fructose 1-phosphate also exerts regulatory effects at the transcriptional level, influencing the expression of genes involved in metabolic pathways. In Pseudomonas putida, fructose 1-phosphate is the preferred effector molecule for the catabolite repressor/activator (Cra) protein. nih.gov Cra is a global regulator that controls carbon flow through central metabolism. nih.gov Fructose 1-phosphate efficiently dissociates the Cra-DNA complex, thereby modulating the transcription of genes under its control. nih.gov The dissociation constant (KD) for the binding of fructose 1-phosphate to Cra is approximately 209 ± 20 nM. nih.gov

Furthermore, the accumulation of fructose 1-phosphate can have broader metabolic consequences. In hereditary fructose intolerance, a genetic disorder caused by a deficiency in aldolase B, the buildup of fructose 1-phosphate leads to the depletion of intracellular phosphate and ATP. nih.gov This, in turn, inhibits glycogenolysis and gluconeogenesis, contributing to hypoglycemia. nih.govnih.gov Fructose 1-phosphate also allosterically inhibits hepatic glycogen (B147801) phosphorylase, further impairing glycogen breakdown. nih.gov

The accumulation of fructose 1-phosphate can also indirectly influence the transcription of genes related to fatty acid metabolism. For instance, under certain conditions, nuclear FBP1 (fructose-1,6-bisphosphatase 1) can interact with and suppress the activity of PPARα, a key transcriptional regulator of β-oxidation genes. nih.gov While not a direct interaction with fructose 1-phosphate, the metabolic state influenced by its levels can impact these transcriptional pathways.

The following table summarizes the regulatory effects of fructose 1-phosphate.

| Target | Organism/Tissue | Effect of Fructose 1-Phosphate |

| Glucokinase (via GKRP) | Liver, Pancreatic Islets | Activation |

| Inorganic Pyrophosphatase | Escherichia coli | Inhibition |

| Cra (Catabolite repressor/activator) | Pseudomonas putida | Dissociation from DNA, leading to transcriptional regulation |

| Glycogen Phosphorylase | Liver | Inhibition |

Cellular and Tissue Specific Fructose 1 Phosphate Metabolism

Hepatic Metabolism of Fructose (B13574) 1-Phosphate

The liver is the principal organ for fructose metabolism, processing approximately 70% of ingested fructose. nih.gov Upon entering hepatocytes, fructose is rapidly phosphorylated to fructose 1-phosphate by the high-affinity ketohexokinase C (KHK-C) isoform. nih.govnih.gov This phosphorylation is a rapid process that can lead to a temporary depletion of intracellular adenosine (B11128) triphosphate (ATP) and inorganic phosphate (B84403). tandfonline.comtaylorandfrancis.com This drop in ATP stimulates AMP deaminase, leading to the production of uric acid. tandfonline.comfrontiersin.org

The F1P is then cleaved by the enzyme aldolase (B8822740) B, the rate-limiting enzyme in hepatic fructose metabolism, into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde. wikipedia.orgyoutube.com DHAP can directly enter the glycolysis or gluconeogenesis pathways. Glyceraldehyde is phosphorylated by triose kinase to glyceraldehyde 3-phosphate (G3P), another glycolytic intermediate. wikipedia.org

Because these metabolites enter glycolysis downstream of the key regulatory step catalyzed by phosphofructokinase-1, hepatic fructose metabolism is less tightly regulated than glucose metabolism. nih.govyoutube.com This can lead to a rapid influx of substrates into pathways for de novo lipogenesis, resulting in the synthesis of fatty acids and triglycerides. nih.govnih.gov Fructose 1-phosphate itself can act as a positive allosteric modulator of glucokinase, further influencing hepatic glucose uptake and metabolism. nih.govtandfonline.com

Table 1: Key Enzymes in Hepatic Fructose 1-Phosphate Metabolism

| Enzyme | Action | Substrate(s) | Product(s) |

|---|---|---|---|

| Ketohexokinase C (KHK-C) | Phosphorylates fructose | Fructose, ATP | Fructose 1-phosphate, ADP |

| Aldolase B | Cleaves fructose 1-phosphate | Fructose 1-phosphate | Dihydroxyacetone phosphate (DHAP), Glyceraldehyde |

Extra-hepatic Metabolism of Fructose 1-Phosphate

While the liver is the primary site, several other tissues are equipped to metabolize fructose via the fructose 1-phosphate pathway.

The kidney, particularly the proximal tubular epithelial cells, can metabolize fructose. wikipedia.orgnih.gov Similar to the liver, the kidney expresses fructokinase (Ketohexokinase Isoform C) and aldolase B, enabling the conversion of fructose to F1P and its subsequent cleavage into DHAP and glyceraldehyde. nih.govyoutube.com Under normal physiological conditions, fructose metabolism in the kidney primarily serves as a substrate for gluconeogenesis, producing glucose. nih.gov However, sustained exposure to high levels of fructose can induce fructolysis, leading to significant ATP depletion, uric acid generation, and potential tubular injury. nih.gov

Recent studies have highlighted the crucial role of the small intestine in fructose metabolism. tandfonline.com At low dietary doses, the majority of fructose is metabolized within the enterocytes of the small intestine. tandfonline.com These cells contain fructokinase (KHK-C) and aldolase B, which phosphorylate fructose to F1P and then cleave it. nih.govtandfonline.com The resulting metabolites can be converted to glucose, lactate, and other organic acids before entering the portal vein. tandfonline.com However, the metabolic capacity of the intestine is limited. When fructose intake is high, this capacity is exceeded, and unmetabolized fructose "spills over" into the portal circulation, reaching the liver. tandfonline.com

There is growing evidence for fructose metabolism in the brain. nih.gov Specific genes necessary for the fructose 1-phosphate pathway are expressed in several brain regions. nih.gov Notably, ketohexokinase (KHK) and aldolase C are co-expressed in the Purkinje cells of the cerebellum. nih.govnih.gov In addition to the cerebellum, neurons and/or glial cells in the hippocampus, cortex, and olfactory bulb also express the genes for this pathway. nih.gov This suggests that specific brain regions can metabolize fructose via F1P, a pathway distinct from the hexokinase-dependent phosphorylation to fructose 6-phosphate. nih.govnih.gov The metabolism of fructose in the brain may have implications for neuro-energetics and neuronal function. frontiersin.orgnih.gov

In adipose tissue, the primary route for fructose metabolism is through the enzyme hexokinase, which phosphorylates fructose to fructose 6-phosphate, a direct glycolytic intermediate. nih.gov Hexokinase has a lower affinity for fructose compared to glucose, making this a less significant pathway when glucose is abundant. nih.gov While the direct F1P pathway is not the main route in adipocytes, fructose metabolism can still significantly impact this tissue. Studies on human adipocytes show that the presence of fructose alters glucose metabolism, diverting it away from complete oxidation and towards pathways like serine oxidation and the one-carbon cycle. mdpi.com This shift can provide the necessary coenzymes (e.g., NAD+/NADP+) that support fructose-induced lipogenesis and fat storage. mdpi.com

Fructose 1-Phosphate Dynamics in Microorganisms

Bacteria have evolved efficient systems for utilizing fructose as a carbon source. The primary mechanism in many bacteria, including Staphylococcus aureus, is the phosphoenolpyruvate-dependent phosphotransferase system (PTS). nih.gov In this system, fructose is transported into the cell and concurrently phosphorylated to fructose-1-phosphate (B91348) by a membrane-associated protein, FruT (or a similar permease). nih.gov

Once inside the cell, F1P is further phosphorylated by the enzyme 1-phosphofructokinase (FruK), using ATP, to generate fructose-1,6-bisphosphate. nih.gov This product then enters the central glycolytic pathway. nih.gov

Fructose 1-phosphate also acts as a key signaling molecule and metabolic effector in bacteria. In Pseudomonas putida, F1P is the preferred effector that binds to the catabolite repressor/activator (Cra) protein. nih.gov This binding dissociates the Cra-DNA complex, thereby regulating the transcription of genes involved in carbon metabolism. nih.gov Similarly, in S. aureus, F1P is thought to be the inducer molecule that interacts with the transcriptional regulator FruR, leading to the expression of the fruRKT operon required for fructose utilization. nih.gov

Table 2: Key Components in Microbial Fructose 1-Phosphate Metabolism

| Component | Organism Example | Function |

|---|---|---|

| Fructose Permease (FruT) | Staphylococcus aureus | Transports and phosphorylates fructose to Fructose 1-phosphate |

| 1-Phosphofructokinase (FruK) | Staphylococcus aureus | Phosphorylates Fructose 1-phosphate to Fructose-1,6-bisphosphate |

| Catabolite repressor/activator (Cra) | Pseudomonas putida | Transcriptional regulator; its DNA binding is inhibited by Fructose 1-phosphate |

Bacterial Metabolism and Sugar-Phosphate Stress Responses (e.g., Streptococcus mutans, Escherichia coli)

Fructose 1-phosphate (F-1-P) is a key intermediate in the fructose metabolism of many bacteria. The primary route for fructose utilization involves the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS), which concurrently transports and phosphorylates fructose to F-1-P as it enters the cell. nih.govnih.gov

In the dental caries pathogen Streptococcus mutans, fructose is transported via multiple PTS permeases. nih.gov The resulting F-1-P, along with fructose-6-phosphate (B1210287), is further phosphorylated to fructose-1,6-bisphosphate, which then enters the glycolytic pathway. nih.gov However, the accumulation of sugar phosphates can be detrimental, leading to a condition known as sugar-phosphate stress, which can inhibit growth and even cause cell death. nih.govnih.gov S. mutans has evolved a specific regulatory system to manage this stress. A mutant strain lacking 1-phosphofructokinase (FruK) experiences an accumulation of F-1-P, triggering a sugar-phosphate stress response. nih.gov This response is mediated by the sppRA operon. The SppA protein, a hexose-phosphate phosphohydrolase, preferentially dephosphorylates F-1-P. The expression of this operon is controlled by the DeoR family regulator, SppR, which is derepressed in the presence of F-1-P. nih.gov This regulatory mechanism not only alleviates metabolic stress but also influences the bacterium's virulence, as F-1-P accumulation has been shown to alter biofilm maturation by increasing cell lysis and the release of extracellular DNA. nih.gov

In Escherichia coli, F-1-P acts as a potent allosteric inhibitor for the Catabolite Repressor Activator (Cra) protein, a master transcription regulator of central metabolism. nih.gov For a long time, the sole source of F-1-P was believed to be the import of exogenous fructose. nih.gov However, recent research has demonstrated that the enzyme fructose-1-kinase (FruK) can also produce F-1-P from fructose-1,6-bisphosphate through a reverse reaction under physiological conditions. nih.gov This finding adds another layer of complexity to the regulation of central metabolism in E. coli. Mutants of E. coli that lack fructose 1-phosphate kinase activity are unable to grow on fructose or F-1-P, and these compounds become inhibitory to their growth on other carbon sources. nih.gov

Sugar-phosphate stress in E. coli is a well-documented phenomenon where the intracellular buildup of phosphorylated sugars, such as glucose-6-phosphate or its non-metabolizable analogs, leads to growth inhibition. asm.orgnih.gov This stress can be caused by mutations in glycolytic genes or exposure to sugar analogs. asm.orgnih.gov The cell responds to this metabolic imbalance through the SgrR-SgrS regulatory system, where SgrS, a small RNA, acts to mitigate the stress, partly by inhibiting the transport of the stress-inducing sugar phosphates into the cell. asm.orgresearchgate.net The accumulation of various sugar phosphates, including fructose-1-phosphate, is generally recognized as toxic to cells. nih.govresearchgate.net

Table 1: Key Proteins in Bacterial Fructose 1-Phosphate Metabolism and Stress Response

| Organism | Protein/System | Function | Role in Metabolism/Stress Response |

| Streptococcus mutans | PTS Permeases | Transports and phosphorylates fructose | Generates intracellular Fructose 1-Phosphate. nih.gov |

| Streptococcus mutans | 1-Phosphofructokinase (FruK) | Phosphorylates F-1-P to F-1,6-bP | Key step in fructose catabolism via glycolysis. nih.gov |

| Streptococcus mutans | SppA | Hexose-phosphate phosphohydrolase | Dephosphorylates excess F-1-P to relieve sugar-phosphate stress. nih.gov |

| Streptococcus mutans | SppR | Transcriptional repressor | Regulates the sppRA operon in response to F-1-P levels. nih.gov |

| Escherichia coli | PTS (fruA, fruB) | Transports and phosphorylates fructose | Primary pathway for fructose uptake, producing F-1-P. nih.govfrontiersin.org |

| Escherichia coli | Fructose-1-kinase (FruK) | Generates F-1-P from F-1,6-bP | Provides an alternative source of F-1-P for regulatory purposes. nih.gov |

| Escherichia coli | Catabolite Repressor Activator (Cra) | Global transcription factor | Activity is allosterically inhibited by F-1-P, regulating central metabolism. nih.gov |

| Escherichia coli | SgrR-SgrS System | Stress response system | Alleviates sugar-phosphate stress by inhibiting sugar uptake. asm.orgresearchgate.net |

Archaeal Metabolic Diversity (e.g., Halococcus saccharolyticus)

The metabolism of fructose in Archaea, while less studied than in bacteria, reveals unique adaptations, particularly in halophilic (salt-loving) species. In many halophilic archaea, fructose degradation proceeds through a modified version of the Embden-Meyerhof (EM) pathway. nih.gov

Studies on Haloarcula species and Haloferax volcanii have provided significant insights. nih.govnih.gov In these organisms, fructose is first phosphorylated to fructose 1-phosphate (F1P). nih.gov This initial step is thought to be catalyzed by a ketohexokinase (KHK). nih.gov Subsequently, F1P is further phosphorylated by a specific 1-phosphofructokinase (1-PFK) to yield fructose-1,6-bisphosphate (F1,6BP). This F1,6BP is then cleaved by fructose bisphosphate aldolase (FBPA) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP), which are intermediates of the classical EM pathway. nih.gov

A significant discovery was made in Haloferax volcanii, which utilizes a bacterial-type phosphoenolpyruvate-dependent phosphotransferase system (PTS) for the uptake of fructose. nih.gov This system phosphorylates fructose to fructose-1-phosphate during its transport into the cell. The genes encoding the components of this PTS are highly upregulated during growth on fructose. nih.gov This was the first functional evidence of a bacterial-like PTS involved in sugar metabolism in the archaeal domain. Following its formation, the F-1-P is channeled into the modified EM pathway, being converted to fructose-1,6-bisphosphate by 1-PFK. nih.gov

While specific details on the fructose metabolic pathway in Halococcus saccharolyticus are not as extensively documented in the provided context, it is noted for having distinct glycolytic pathways for glucose and fructose, highlighting the metabolic diversity within Archaea. nih.gov The pathways observed in Haloferax and Haloarcula serve as key examples of how these organisms have adapted their central metabolism to utilize fructose, with fructose-1-phosphate as a central intermediate.

Table 2: Fructose Metabolism in Halophilic Archaea

| Organism Group | Metabolic Pathway | Key Step Involving F-1-P | Enzyme(s) |

| Halophilic Archaea (e.g., Haloarcula) | Modified Embden-Meyerhof Pathway | Fructose -> Fructose 1-Phosphate | Ketohexokinase (KHK) nih.gov |

| Halophilic Archaea (e.g., Haloarcula) | Modified Embden-Meyerhof Pathway | Fructose 1-Phosphate -> Fructose-1,6-bisphosphate | 1-Phosphofructokinase (1-PFK) nih.gov |

| Haloferax volcanii | Bacterial-like PTS & Modified EM Pathway | Fructose (extracellular) -> Fructose 1-Phosphate (intracellular) | Phosphotransferase System (PTS) nih.gov |

| Haloferax volcanii | Bacterial-like PTS & Modified EM Pathway | Fructose 1-Phosphate -> Fructose-1,6-bisphosphate | 1-Phosphofructokinase (1-PFK) nih.gov |

Fructose 1 Phosphate in Metabolic Interconnections and Signaling

Interplay with Glucose and Lipid Metabolism

The metabolic pathway of fructose (B13574) positions fructose 1-phosphate at a unique crossroads, allowing it to dynamically interact with both glucose and lipid metabolic streams. Unlike glucose metabolism, which is tightly regulated at the phosphofructokinase-1 (PFK-1) step, the entry of fructose metabolites into glycolysis via fructose 1-phosphate bypasses this key checkpoint. This unfettered influx of triose phosphates can significantly augment the production of acetyl-CoA, the primary building block for de novo lipogenesis (DNL).

Fructose 1-phosphate itself contributes to the activation of glucokinase, the enzyme responsible for the first step of glucose utilization in the liver. It achieves this by promoting the dissociation of glucokinase from its inhibitory protein, the glucokinase regulatory protein (GKRP). This action effectively enhances the liver's capacity to take up and phosphorylate glucose, thereby increasing glycogen (B147801) synthesis from glucose.

The downstream products of fructose 1-phosphate cleavage, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, are readily converted to glyceraldehyde 3-phosphate. These triose phosphates can be utilized for gluconeogenesis or can proceed through glycolysis to generate pyruvate (B1213749) and subsequently acetyl-CoA. This increased availability of acetyl-CoA, coupled with the provision of a glycerol (B35011) backbone from DHAP, fuels the synthesis of fatty acids and triglycerides. This can contribute to an increase in plasma triglyceride concentrations. nih.gov Chronic exposure to high levels of fructose can trigger signaling events that further amplify lipogenesis. nih.gov

Table 1: Influence of Fructose 1-Phosphate on Key Metabolic Enzymes

| Enzyme | Effect of Fructose 1-Phosphate | Metabolic Consequence |

|---|---|---|

| Glucokinase | Allosteric activation (via GKRP dissociation) | Increased hepatic glucose uptake and phosphorylation. |

| Glycogen Phosphorylase | Allosteric inhibition | Reduced glycogenolysis. |

| Pyruvate Kinase | Indirect activation (via feed-forward mechanism) | Increased glycolytic flux. |

| Acetyl-CoA Carboxylase (ACC) | Indirect activation (via increased substrate availability) | Increased fatty acid synthesis. |

| Fatty Acid Synthase (FAS) | Indirect activation (via increased substrate availability) | Increased fatty acid synthesis. |

Role in ATP/Phosphate Homeostasis and Downstream Biochemical Consequences

The initial step in fructose metabolism, the phosphorylation of fructose to fructose 1-phosphate by fructokinase, is a rapid and irreversible reaction that consumes adenosine (B11128) triphosphate (ATP). In situations of high fructose intake, this rapid phosphorylation can lead to a significant and acute depletion of intracellular inorganic phosphate (Pi) as it becomes sequestered in fructose 1-phosphate. jci.org This trapping of phosphate has profound consequences for cellular energy homeostasis.

The depletion of the intracellular phosphate pool directly impairs the ability of mitochondria to synthesize ATP via oxidative phosphorylation, leading to a drop in cellular ATP levels. nih.govresearchgate.net When sufficient ATP is available, its hydrolysis provides the phosphate for fructose 1-phosphate synthesis. However, when ATP levels are reduced, the accumulation of fructose 1-phosphate further depletes intracellular inorganic phosphate. researchgate.net

This disruption in ATP and phosphate homeostasis has several downstream biochemical consequences:

Impaired Gluconeogenesis: The lack of available ATP and inorganic phosphate hinders the energy-requiring process of gluconeogenesis, which can contribute to hypoglycemia. nih.gov

Inhibition of Glycogenolysis: Fructose 1-phosphate allosterically inhibits hepatic glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. This inhibition further exacerbates the risk of hypoglycemia following a fructose load. nih.gov

Increased Uric Acid Production: The depletion of ATP leads to an accumulation of adenosine monophosphate (AMP), which is subsequently degraded to uric acid. This can contribute to hyperuricemia.

In the genetic disorder hereditary fructose intolerance, a deficiency in the enzyme aldolase (B8822740) B leads to a massive accumulation of fructose 1-phosphate in the liver. This accumulation severely depletes intracellular phosphate and ATP, leading to the inhibition of essential biosynthetic pathways and causing symptoms such as hypoglycemia and liver damage. wikipedia.org

Fructose 1-Phosphate as a Signaling Molecule

Beyond its role as a metabolic intermediate, fructose 1-phosphate is increasingly recognized as a potent signaling molecule that can directly and indirectly regulate cellular processes. maastrichtuniversity.nl It is postulated that fructose 1-phosphate has evolved as a signal of nutrient abundance, stimulating processes related to nutrient absorption and lipid storage. nih.govnih.gov

Regulation of Gene Expression

Fructose 1-phosphate plays a key role in regulating the expression of genes involved in both glycolysis and lipogenesis. A primary mechanism for this regulation is through the activation of the transcription factor Carbohydrate-Responsive Element-Binding Protein (ChREBP). caloriecontrol.org The intracellular accumulation of fructose 1-phosphate is a potent activator of ChREBP. researchgate.net Once activated, ChREBP translocates to the nucleus and binds to carbohydrate response elements (ChoREs) in the promoter regions of target genes.

Together with another key transcription factor, Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), ChREBP orchestrates the upregulation of a suite of genes involved in de novo lipogenesis, including:

Acetyl-CoA carboxylase (ACC)

Fatty acid synthase (FAS)

While both SREBP-1c and ChREBP are required for the maximal induction of lipogenesis in response to carbohydrates, ChREBP appears to be particularly responsive to fructose metabolism. nih.gov Studies have shown that a high-fructose diet leads to the activation of hepatic ChREBP and the subsequent expression of its target genes involved in lipid synthesis, a process that can occur independently of insulin (B600854) signaling. researchgate.net This provides a molecular mechanism by which high fructose consumption can drive hepatic steatosis.

Table 2: Selected Genes Regulated by Fructose 1-Phosphate-Mediated ChREBP Activation

| Gene | Encoded Protein | Metabolic Pathway |

|---|---|---|

| Pklr | Pyruvate Kinase, Liver and Red Blood Cell | Glycolysis |

| Acaca | Acetyl-CoA Carboxylase Alpha | De Novo Lipogenesis |

| Fasn | Fatty Acid Synthase | De Novo Lipogenesis |

| Scd1 | Stearoyl-CoA Desaturase 1 | De Novo Lipogenesis |

Influence on Cellular Processes (e.g., Biofilm Formation, Protein N-glycosylation)

The influence of fructose 1-phosphate extends to other complex cellular processes, including biofilm formation in certain bacteria and protein N-glycosylation.

Biofilm Formation: In oral bacteria such as Streptococcus gordonii, an early colonizer of tooth surfaces, the metabolism of fructose is linked to biofilm formation. The process involves an inducible fructose phosphotransferase system (PTS) operon, which includes the gene fruK, encoding for a fructose-1-phosphate (B91348) kinase. This enzyme phosphorylates fructose 1-phosphate to fructose 1,6-bisphosphate. Nonpolar inactivation of fruK has been shown to result in a biofilm-defective phenotype, suggesting that the proper metabolism of fructose, including the steps involving fructose 1-phosphate, is crucial for the ability of these bacteria to form biofilms. nih.gov

Protein N-glycosylation: Fructose 1-phosphate has been identified as a potent competitive inhibitor of phosphomannose isomerase. nih.gov This enzyme is critical in the early stages of the N-glycosylation pathway, which is a common post-translational modification of proteins. In the context of hereditary fructose intolerance, the accumulation of fructose 1-phosphate inhibits this enzyme, leading to defective N-glycosylation. This provides a biochemical explanation for some of the clinical manifestations observed in this disorder that are similar to those seen in congenital disorders of glycosylation. nih.gov

Future Directions in Fructose 1 Phosphate Research

Elucidation of Novel Enzymatic Activities and Metabolic Roles

While the primary pathway for fructose (B13574) 1-phosphate metabolism via aldolase (B8822740) B is well-established, emerging research suggests the existence of undiscovered enzymatic activities and metabolic functions for this molecule. wikipedia.org The rapid phosphorylation of fructose to fructose 1-phosphate by fructokinase can lead to a significant, transient depletion of intracellular ATP, a state that has profound implications for cellular energy sensing and signaling. bcm.edutaylorandfrancis.com This positions fructose 1-phosphate at a critical node, influencing pathways beyond simple carbohydrate processing.

Recent studies have pointed towards fructose 1-phosphate acting as a key signaling molecule of nutrient abundance. researchgate.net It is thought to allosterically regulate enzymes and transcription factors, thereby coordinating metabolic shifts. For instance, fructose 1-phosphate can influence glucokinase activity, indirectly priming the liver for glucose uptake and metabolism. mdpi.com This suggests a broader role in orchestrating the response to mixed-nutrient meals.

Future research will likely focus on identifying new protein interactions with fructose 1-phosphate. The potential for "moonlighting" functions of known metabolic enzymes, where they exhibit novel catalytic or regulatory activities in the presence of high fructose 1-phosphate concentrations, is an area ripe for exploration. frontiersin.org Furthermore, the discovery of bifunctional enzymes in related pathways, such as the fructose 1,6-bisphosphate aldolase/phosphatase found in some archaea and bacteria, raises the possibility of similar multi-functional enzymes interacting with fructose 1-phosphate in human metabolism under specific conditions. researchgate.netsemanticscholar.org

Key Research Questions for Novel Roles of Fructose 1-Phosphate:

| Research Area | Specific Question | Potential Impact |

| Enzyme Regulation | Does fructose 1-phosphate directly bind to and modulate enzymes outside of its canonical pathway? | Discovery of new regulatory mechanisms in metabolism. |

| Transcriptional Control | Can fructose 1-phosphate or its metabolites influence the activity of transcription factors controlling metabolic gene expression? | Understanding long-term metabolic adaptation to high fructose diets. |

| Inter-organ Signaling | Does the metabolic state induced by high hepatic fructose 1-phosphate generate signals that affect other organs? | Uncovering new aspects of metabolic cross-talk and disease pathogenesis. |

| Pathophysiology | What are the specific, novel roles of fructose 1-phosphate accumulation in the progression of metabolic diseases like NAFLD and colorectal cancer? | Identifying new therapeutic targets for these conditions. researchgate.net |

Advanced Methodological Development for In Situ Analysis

A significant challenge in studying the dynamic roles of fructose 1-phosphate is the difficulty of measuring its concentration and flux in real-time within living cells and tissues. Current methods often rely on cell lysis, which precludes the observation of rapid metabolic changes and cellular heterogeneity. nih.gov The development of advanced analytical tools is therefore a critical frontier.

Genetically encoded fluorescent biosensors are a promising avenue. While sensors like "HYlight" have been successfully developed for fructose 1,6-bisphosphate, a related glycolytic intermediate, a dedicated sensor for fructose 1-phosphate is yet to be created. nih.govpnas.org The design of such a biosensor, likely based on a bacterial periplasmic binding protein or a transcription factor with natural affinity for fructose 1-phosphate, would revolutionize the study of its subcellular dynamics. pnas.org This would allow researchers to visualize changes in fructose 1-phosphate levels in response to various stimuli with high spatial and temporal resolution. nih.gov

In addition to biosensors, advancements in mass spectrometry and chromatography offer powerful capabilities. Techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) have been refined for the sensitive and specific quantification of sugar phosphates, including fructose 1-phosphate, from biological samples. nih.govresearchgate.net Future developments will likely focus on improving sample preparation to minimize artifacts, enhancing sensitivity for single-cell analysis, and developing methods for isotope tracing to track the metabolic fate of the carbon backbone from fructose 1-phosphate in complex systems. nih.gov

Comparison of Current and Future Methodologies for Fructose 1-Phosphate Analysis:

| Methodology | Current State | Future Development |

| Fluorescent Biosensors | Not yet developed for Fructose 1-phosphate. Analogous sensors exist for Fructose 1,6-bisphosphate. nih.govpnas.org | Development of a high-affinity, specific, genetically encoded biosensor for real-time in situ imaging. |

| Mass Spectrometry | LC-ESI-MS methods are established for quantification in cell extracts, requiring cell lysis. nih.govresearchgate.net | Miniaturization for single-cell analysis, improved ionization efficiency, and integration with spatial metabolomics techniques. |

| Chromatography | Ion chromatography and HPLC are used for separation and quantification, often coupled with MS. nih.govresearchgate.net | Development of faster separation methods and columns with higher specificity for sugar phosphate (B84403) isomers. |

| Radioisotopic Assays | Used for measuring enzyme activity (e.g., aldolase) with radiolabeled fructose 1-phosphate. nih.gov | Integration with advanced imaging techniques for tracking metabolic flux at the tissue level. |

Systems Biology Approaches to Fructose 1-Phosphate Networks

Understanding the multifaceted role of fructose 1-phosphate requires a shift from a single-pathway view to a systems-level perspective. Systems biology, which integrates experimental data with computational modeling, is essential for deciphering the complex network of interactions influenced by this metabolite. nih.govnih.gov

Detailed kinetic models of fructose metabolism are being constructed to simulate the metabolic flux and predict how perturbations, such as high fructose intake, affect the entire hepatic metabolic network. nih.govresearchgate.net These models incorporate dozens of enzymes, metabolites, and regulatory interactions to capture the dynamic behavior of the system. For example, computational models have been used to investigate the mechanisms by which high fructose consumption can lead to the accumulation of triglycerides in the liver, a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Sensitivity analysis of these models can identify the most critical control points within the network. Such analyses have highlighted the significant impact of enzymes like fructokinase and pyruvate (B1213749) kinase on hepatic triglyceride levels, suggesting them as potential therapeutic targets. nih.gov As these models become more sophisticated, they will incorporate transcriptomic, proteomic, and metabolomic data to create multi-scale representations of liver metabolism, connecting the molecular effects of fructose 1-phosphate to whole-organ physiology. nih.gov

Future systems biology approaches will likely expand to include inter-organ communication, modeling how hepatic fructose metabolism influences metabolic processes in adipose tissue, muscle, and the brain. This will be crucial for understanding the systemic consequences of high fructose consumption and the role of fructose 1-phosphate in the development of complex metabolic diseases. researchgate.net

Key Components of a Systems Biology Model for Fructose 1-Phosphate:

| Model Component | Description | Example Application |

| Kinetic Modeling | A set of differential equations describing the rates of enzymatic reactions involving fructose 1-phosphate and related metabolites. researchgate.net | Simulating the impact of fructokinase inhibition on triglyceride synthesis. nih.gov |

| Metabolic Flux Analysis | Using isotopic tracers and computational methods to quantify the flow of metabolites through different pathways connected to fructose 1-phosphate. | Determining the proportion of fructose-derived carbons that are converted to glucose, lactate, or lipids. mdpi.com |

| Multi-Omics Integration | Incorporating data from genomics, transcriptomics, proteomics, and metabolomics to build a more comprehensive and predictive model. | Identifying gene expression changes driven by high fructose 1-phosphate levels that predispose to liver fat accumulation. |

| Network Analysis | Identifying key nodes, modules, and regulatory motifs within the metabolic network centered around fructose 1-phosphate. | Pinpointing allosteric regulatory sites or signaling hubs that are critical for metabolic control. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying fructose 1-phosphate in liver homogenates, and how do they differ in sensitivity?

- Answer : The Bradford assay (using Coomassie Brilliant Blue G-250 dye) is suitable for rapid, spectrophotometric quantification of proteins in enzymatic extracts, with sensitivity in the 1–20 µg range . For fructose 1-phosphate quantification, coupling enzymatic assays (e.g., aldolase B activity) with colorimetric detection (e.g., Folin-Ciocalteu reagent) may improve specificity. However, interference from ATP or other phosphorylated metabolites requires validation via HPLC or enzymatic coupling to NADH/NAD+ redox systems .

Q. What are the canonical metabolic pathways involving fructose 1-phosphate, and how do they intersect with glycolysis?

- Answer : Fructose 1-phosphate is generated via fructokinase-mediated phosphorylation of fructose, consuming 1 ATP . Aldolase B cleaves it into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, with the latter phosphorylated to glyceraldehyde 3-phosphate (G3P) by triose kinase (consuming a second ATP) . These intermediates enter glycolysis, bypassing phosphofructokinase regulation, leading to unregulated triglyceride synthesis in the liver .

Q. How does fructose 1-phosphate accumulation contribute to metabolic syndrome in experimental models?

- Answer : Excess fructose 1-phosphate depletes intracellular ATP and inorganic phosphate, activating AMP deaminase and increasing uric acid production. This induces mitochondrial oxidative stress, promoting lipogenesis via citrate accumulation and ATP citrate lyase activation . Rodent studies show elevated serum triglycerides and hepatic steatosis under high-fructose diets, mimicking human metabolic syndrome .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme kinetic data for aldolase B activity across studies?

- Answer : Discrepancies may arise from assay conditions (pH, substrate purity, or cofactor availability). Standardize protocols using recombinant aldolase B and synthetic fructose 1-phosphate to minimize matrix effects. Validate via Michaelis-Menten kinetics and compare with structural studies (e.g., substrate-binding affinities). Cross-reference with genetic models (e.g., aldolase B-deficient mice) to confirm physiological relevance .

Q. What strategies optimize fructose 1-phosphate detection in complex biological matrices like serum or hepatocyte lysates?

- Answer : Pre-treat samples with perchloric acid to precipitate proteins and neutralize pH. Use enzymatic coupling (e.g., glyceraldehyde dehydrogenase) to convert glyceraldehyde to glycerol 3-phosphate, linked to NADH fluorescence. Alternatively, employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C-fructose 1-phosphate) for absolute quantification .

Q. How can systematic reviews address conflicting evidence on fructose 1-phosphate’s role in gluconeogenesis?

- Answer : Apply PICOT framework to define population (e.g., hepatocytes), intervention (fructose 1-phosphate modulation), comparison (glucose vs. fructose diets), outcome (gluconeogenic flux), and time (acute vs. chronic exposure). Use Boolean search terms (e.g., "fructose 1-phosphate" AND "gluconeogenesis" AND "kinetics") across PubMed and EMBASE, prioritizing studies with isotopic tracer data .

Q. What experimental designs are effective for investigating alternative degradation pathways of fructose 1-phosphate in non-hepatic tissues?

- Answer : Use tissue-specific knockout models (e.g., intestinal fructokinase KO mice) paired with ¹⁴C-fructose tracing to quantify extrahepatic metabolism. Assess enzyme promiscuity via in vitro assays (e.g., testing fructose 1-phosphate as a substrate for muscle hexokinase or plant-derived phosphatases) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.